molecular formula C14H10FNO B3039823 3-(4-Fluorophenyl)-1-(3-pyridyl)-2-propen-1-one CAS No. 1350908-24-5

3-(4-Fluorophenyl)-1-(3-pyridyl)-2-propen-1-one

Cat. No.: B3039823
CAS No.: 1350908-24-5
M. Wt: 227.23 g/mol
InChI Key: KXDCGTMKWLNPTQ-VMPITWQZSA-N
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Description

3-(4-Fluorophenyl)-1-(3-pyridyl)-2-propen-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core. Its structure comprises two aromatic rings: Ring A (3-pyridyl group) and Ring B (4-fluorophenyl group).

Properties

IUPAC Name

(E)-3-(4-fluorophenyl)-1-pyridin-3-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO/c15-13-6-3-11(4-7-13)5-8-14(17)12-2-1-9-16-10-12/h1-10H/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXDCGTMKWLNPTQ-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)C=CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)C(=O)/C=C/C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-1-(3-pyridyl)-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-fluorobenzaldehyde and 3-acetylpyridine in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the condensation process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-1-(3-pyridyl)-2-propen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the propenone bridge to a saturated alkane or alcohol.

    Substitution: The fluorophenyl and pyridyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkanes or alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(4-Fluorophenyl)-1-(3-pyridyl)-2-propen-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-1-(3-pyridyl)-2-propen-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcones

Chalcones exhibit structure-activity relationships (SAR) dependent on substituent positions, electronegativity, and aromatic ring modifications. Below is a detailed comparison with key analogs:

Key Observations:
  • Electronegativity and Activity : Fluorine (high electronegativity) on Ring B correlates with improved activity. For example, 2j (4-fluorophenyl on B) has an IC50 of 4.70 μM, whereas 2h (4-methoxyphenyl on B) shows reduced activity (IC50 = 13.82 μM) .
  • Pyridyl vs. Hydroxyl Substitutions : The 3-pyridyl group in the target compound may enhance solubility compared to hydroxylated analogs like cardamonin, though cardamonin’s hydroxyl groups contribute to its superior IC50 (4.35 μM) .
  • Ring A Modifications: 3PO, which substitutes Ring A with 4-pyridinyl, demonstrates potent anticancer effects by normalizing tumor vasculature, suggesting pyridyl groups may enhance target engagement in oncology .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Boiling Point (°C)
3-(4-Fluorophenyl)-1-(3-pyridyl)-2-propen-1-one C14H10FNO 227.24 Not reported Not reported
3-(4-Chlorophenyl)-1-phenylprop-2-en-1-one C15H11ClO 242.70 80–84 Not reported
(2E)-3-(4-Fluorophenyl)-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one C18H17FO4 316.11 122–125 464.3 (predicted)
Key Observations:
  • Halogen Effects : Chlorine (in 3-(4-chlorophenyl)-1-phenylprop-2-en-1-one) increases molecular weight but may reduce solubility compared to fluorine .

Biological Activity

3-(4-Fluorophenyl)-1-(3-pyridyl)-2-propen-1-one, a chalcone derivative, has garnered attention in recent years for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a chalcone structure characterized by the presence of a fluorophenyl group and a pyridyl moiety. This unique configuration is essential for its biological interactions.

Antimicrobial Activity

Antibacterial Properties

Research indicates that chalcone derivatives, including this compound, exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that certain derivatives have MIC values ranging from 1 to 8 µg/mL against various bacterial strains, indicating potent antibacterial effects .
CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus2
This compoundEscherichia coli4

Antifungal Activity

The compound has also demonstrated antifungal properties. A study evaluated its efficacy against several phytopathogenic fungi, revealing IC50 values that suggest it could serve as a potential antifungal agent.

Anti-inflammatory Activity

Chalcones are known for their anti-inflammatory properties. The compound has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This inhibition is crucial in managing inflammatory conditions.

  • Mechanism of Action : The anti-inflammatory effects are attributed to the inhibition of NF-κB signaling pathways, which play a pivotal role in inflammation .

Anticancer Potential

Emerging studies have explored the anticancer potential of this compound. Preliminary findings suggest that it may induce apoptosis in cancer cells through various mechanisms.

  • Case Study : In vitro assays demonstrated that this compound can significantly reduce cell viability in various cancer cell lines, including breast and lung cancers .

Summary of Research Findings

A summary of key findings regarding the biological activity of this compound is presented below:

Biological ActivityEffectivenessReference
AntibacterialMIC: 2–8 µg/mL against S. aureus and E. coli
AntifungalIC50 values indicating significant antifungal activity
Anti-inflammatoryInhibition of TNF-α and IL-6 production
AnticancerInduces apoptosis in cancer cell lines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-Fluorophenyl)-1-(3-pyridyl)-2-propen-1-one

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